molecular formula C7H5BrO3 B2694416 2-Bromo-3,4-dihydroxybenzaldehyde CAS No. 4815-97-8

2-Bromo-3,4-dihydroxybenzaldehyde

Cat. No.: B2694416
CAS No.: 4815-97-8
M. Wt: 217.018
InChI Key: QVOCITAVBWSYRN-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dihydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5BrO3 and its molecular weight is 217.018. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3,4-dihydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,4-dihydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOCITAVBWSYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-97-8
Record name 2-bromo-3,4-dihydroxybenzaldehyde
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-3,4-dihydroxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,4-dihydroxybenzaldehyde is a versatile trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a catechol moiety, a bromine atom, and an aldehyde group, provides a unique platform for the synthesis of a diverse array of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis, and an exploration of its current and potential applications in drug discovery and materials science.

Core Molecular Attributes

2-Bromo-3,4-dihydroxybenzaldehyde, with the chemical formula C₇H₅BrO₃, possesses a molecular weight of 217.02 g/mol .[1][2] The strategic placement of the bromo, hydroxyl, and aldehyde functionalities on the benzene ring dictates its reactivity and utility as a chemical intermediate.

PropertyValueSource(s)
Molecular Formula C₇H₅BrO₃[1]
Molecular Weight 217.02 g/mol [1]
CAS Number 4815-97-8[1]
Appearance Solid (predicted)[2]
Storage Temperature 2-8°C, under inert atmosphere[2]

Synthesis Protocol: Electrophilic Bromination of 3,4-Dihydroxybenzaldehyde

The synthesis of 2-Bromo-3,4-dihydroxybenzaldehyde is most effectively achieved through the regioselective electrophilic bromination of the commercially available 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The hydroxyl groups are strong activating groups and ortho-, para-directors, while the aldehyde group is a meta-directing deactivator. The combined directing effects favor bromination at the 2- or 5-position. Careful control of reaction conditions is crucial to achieve the desired 2-bromo isomer.

Causality of Experimental Choices

This protocol is adapted from established methods for the bromination of substituted phenols and benzaldehydes.[3][4]

  • Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine.

  • Catalyst: While not always strictly necessary for highly activated rings, the use of a Lewis acid catalyst like iron powder can enhance the electrophilicity of bromine, promoting a more efficient reaction.

  • Base: Sodium acetate is employed to buffer the reaction mixture. The reaction generates hydrobromic acid (HBr) as a byproduct, and the acetate acts as a mild base to neutralize it, preventing potential side reactions.

  • Temperature Control: The dropwise addition of bromine at a controlled temperature is critical to manage the exothermic nature of the reaction and to minimize the formation of polybrominated byproducts.

Detailed Experimental Methodology

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Bromine

  • Glacial Acetic Acid

  • Sodium Acetate

  • Iron Powder (optional)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3,4-dihydroxybenzaldehyde (1 equivalent) and sodium acetate (2 equivalents) in glacial acetic acid. If desired, a catalytic amount of iron powder (e.g., 0.05 equivalents) can be added.

  • Stir the mixture at room temperature until a homogenous solution is formed.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the cooled mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-Bromo-3,4-dihydroxybenzaldehyde can be purified by recrystallization or column chromatography.

Caption: A generalized workflow for the synthesis of 2-Bromo-3,4-dihydroxybenzaldehyde.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two remaining protons on the benzene ring. The coupling constant (J) between these protons will be characteristic of ortho-coupling (typically 7-9 Hz).

  • Hydroxyl Protons (-OH): Two broad singlets are expected, the chemical shifts of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically between δ 185 and 195 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing bromine and aldehyde groups, as well as the oxygen-bearing carbons, will be the most downfield.

Reactivity and Applications in Drug Discovery

The trifunctional nature of 2-Bromo-3,4-dihydroxybenzaldehyde makes it a valuable building block in the synthesis of complex molecular architectures.[8][9]

  • Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and the formation of Schiff bases.[10]

  • Catechol Moiety: The two hydroxyl groups can be selectively protected or can participate in condensation reactions to form heterocyclic systems. The catechol unit is a known pharmacophore in many biologically active molecules.

  • Bromo Group: The bromine atom provides a site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks.

Derivatives of substituted dihydroxybenzaldehydes have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents.[11][12] The unique substitution pattern of 2-Bromo-3,4-dihydroxybenzaldehyde makes it an attractive starting material for the generation of novel compound libraries for high-throughput screening in drug discovery programs.

Caption: Key reaction pathways and applications of 2-Bromo-3,4-dihydroxybenzaldehyde.

Safety and Handling

2-Bromo-3,4-dihydroxybenzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Bromo-3,4-dihydroxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and biologically active molecules. The synthetic protocol and characterization data presented in this guide provide a solid foundation for researchers to utilize this compound in their scientific endeavors.

References

  • MySkinRecipes. 2-Bromo-3,4-dihydroxybenzaldehyde. [Link]

  • PubMed. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. [Link]

  • Supporting Information. 2 - Supporting Information. [Link]

  • PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]

  • AOBChem. 2-bromo-3,4-dihydroxybenzaldehyde. [Link]

  • ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF. [Link]

  • ResearchGate. Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. [Link]

  • ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • PMC. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

  • PubChem. 2,4-Dihydroxybenzaldehyde. [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • MySkinRecipes. 2-Bromo-3,4-dihydroxybenzaldehyde. [Link]

  • Wisdomlib. Substituted Benzaldehyde: Significance and symbolism. [Link]

  • Journal of Current Research on Health Sector (JoCReHeS). (J o C R e H e S) Synthesis, Characterization and Biological effect Study of Some New azo and bis (Azo–Schiff ) Compounds Deri. [Link]

  • PubMed. Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data and safe handling protocols for 2-Bromo-3,4-dihydroxybenzaldehyde (CAS No. 4815-97-8). As a substituted benzaldehyde, this compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules.[1] Its reactive functional groups—a bromine atom, two hydroxyl groups, and an aldehyde—necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting.[1] This document moves beyond a standard Material Safety Data Sheet (MSDS) to provide not only the necessary safety data but also the scientific rationale behind the recommended procedures, ensuring a culture of safety and experimental integrity.

Part 1: Chemical Identity and Hazard Profile

2-Bromo-3,4-dihydroxybenzaldehyde is a solid organic compound with the molecular formula C₇H₅BrO₃ and a molecular weight of 217.02 g/mol .[1][2] Its structure, featuring a brominated catechol-like ring with an aldehyde group, is key to both its synthetic utility and its hazardous properties.

GHS Hazard Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-3,4-dihydroxybenzaldehyde is classified with the following hazards. The signal word for this compound is Warning .

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2/2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Source: Sigma-Aldrich, ECHEMI.[3]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[4][5] The causality for these classifications lies in the chemical's structure. The phenolic hydroxyl groups and the aldehyde can interact with biological macromolecules, leading to irritation. The presence of a bromine atom can also contribute to its reactivity and potential for biological disruption.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of a reliable risk assessment. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

PropertyValueSource
CAS Number 4815-97-8ChemScene[2]
Molecular Formula C₇H₅BrO₃ChemScene[2]
Molecular Weight 217.02 g/mol ChemScene[2]
Appearance SolidSigma-Aldrich
Purity ≥97-98%ChemScene, Sigma-Aldrich[2]
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich
Topological Polar Surface Area (TPSA) 57.53 ŲChemScene[2]
LogP 1.6728ChemScene[2]

The compound's solid form at room temperature suggests that the primary exposure risk during handling is through the inhalation of fine dust particles. Its recommended storage condition at 2-8°C under an inert atmosphere indicates a potential for degradation or reaction when exposed to air and ambient temperatures over extended periods.

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure. The choice of these controls is directly informed by the hazard profile outlined above.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Bromo-3,4-dihydroxybenzaldehyde powder is a certified chemical fume hood.[6] This is critical to prevent the inhalation of dust particles, which can cause respiratory irritation.[6] All weighing and transferring of the solid material must be conducted within the fume hood. The workspace should also be equipped with an eyewash station and a safety shower in close proximity.[5]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following PPE is mandatory when handling 2-Bromo-3,4-dihydroxybenzaldehyde:

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles.[3]Conforms to EN 166 (EU) or NIOSH (US) standards.[3] This is to prevent eye contact with dust particles, which can cause serious irritation.[4]
Hand Protection Nitrile or neoprene gloves.Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove. Dispose of contaminated gloves immediately after use.
Skin and Body Protection Laboratory coat.A flame-resistant and impervious lab coat should be worn to protect against skin contact.[3] All skin should be covered.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator is required if exposure limits are exceeded or if irritation is experienced.[4] This is particularly important when handling larger quantities or when there is a potential for significant dust generation.

The following diagram illustrates the logical workflow for donning and doffing PPE to ensure that contaminants are not transferred to the user.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don_LabCoat 1. Lab Coat Don_Gloves 2. Gloves Don_LabCoat->Don_Gloves Don_Goggles 3. Eye Protection Don_Gloves->Don_Goggles Don_Respirator 4. Respirator (if needed) Don_Goggles->Don_Respirator Doff_Gloves 1. Gloves Doff_Goggles 2. Eye Protection Doff_Gloves->Doff_Goggles Doff_LabCoat 3. Lab Coat Doff_Goggles->Doff_LabCoat Doff_Respirator 4. Respirator Doff_LabCoat->Doff_Respirator WashHands Wash Hands Thoroughly Doff_Respirator->WashHands

Caption: PPE Donning and Doffing Workflow.

Part 3: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to ensuring the safety of personnel and the integrity of the research.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition.

  • Work Area : Designate a specific area within a chemical fume hood for handling the compound.

  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid compound on a disposable weigh boat or paper inside the fume hood to contain any spills.

    • Use spatulas and other equipment dedicated to this compound to prevent cross-contamination.

    • Avoid any actions that could generate dust, such as vigorous scraping or pouring from a height.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., ethanol or acetone) and then with soap and water.

    • Dispose of all contaminated disposables as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[4][6] Do not eat, drink, or smoke in the laboratory area.[3]

Storage Requirements

Proper storage is crucial to maintain the stability of 2-Bromo-3,4-dihydroxybenzaldehyde and to prevent accidental exposure.

  • Container : Keep the container tightly closed in a dry and well-ventilated place.[4][6]

  • Temperature : Store in a refrigerator at 2-8°C.

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Segregation : Store away from incompatible materials, such as strong oxidizing agents.

  • Security : The storage area should be locked and accessible only to authorized personnel.[3][6]

Waste Disposal

All waste containing 2-Bromo-3,4-dihydroxybenzaldehyde, including contaminated disposables and unused material, must be treated as hazardous waste.[3][4]

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][4]

  • Do not allow the product to enter drains.[6]

Part 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical. All laboratory personnel must be familiar with these procedures.

First-Aid Measures

The following first-aid measures should be taken immediately upon exposure.[3] Medical attention should be sought in all cases of significant exposure.[3][4]

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Accidental Release Measures

In the case of a spill, the following steps should be taken to ensure the safety of personnel and to contain the release:

  • Evacuate : Evacuate all non-essential personnel from the area.

  • Ventilate : Ensure adequate ventilation, but avoid creating airborne dust.

  • Contain : Prevent the spill from spreading or entering drains.

  • Clean-up :

    • For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.

    • For a large spill, follow your institution's emergency response plan.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

The following flowchart outlines the decision-making process for handling a chemical spill.

Spill_Response Spill Chemical Spill Occurs Assess Assess Severity (Amount, Location) Spill->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Major Cleanup Follow Personal Cleanup Protocol (Use Spill Kit) SmallSpill->Cleanup Alert Alert Supervisor & Evacuate Area LargeSpill->Alert EmergencyServices Contact Emergency Services (EHS) Alert->EmergencyServices Report Complete Incident Report EmergencyServices->Report Decontaminate Decontaminate Area & Dispose of Waste Cleanup->Decontaminate Decontaminate->Report

Caption: Chemical Spill Response Flowchart.

Part 5: Toxicological and Ecological Information

Toxicological Profile

While specific toxicological studies on 2-Bromo-3,4-dihydroxybenzaldehyde are limited, the GHS classification indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[3] There is no data available to suggest that the compound is carcinogenic or causes reproductive toxicity.[6] However, due to the lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may have other uncharacterized hazardous properties.

Ecological Information

There is currently no data available on the ecotoxicity, persistence, degradability, or bioaccumulative potential of 2-Bromo-3,4-dihydroxybenzaldehyde.[3] Therefore, it is imperative that this compound and its containers are disposed of properly to prevent its release into the environment.[6]

Conclusion

2-Bromo-3,4-dihydroxybenzaldehyde is a valuable reagent in chemical synthesis with a defined but manageable hazard profile.[1] By understanding its chemical properties and adhering to the multi-layered safety protocols outlined in this guide—encompassing engineering controls, appropriate PPE, and strict handling procedures—researchers can effectively mitigate the risks associated with its use. A proactive and informed approach to safety is not only a regulatory requirement but also a cornerstone of scientific excellence.

References

  • 2-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 11084866. PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Protection of Hydroxyl Groups in 2-Bromo-3,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-3,4-dihydroxybenzaldehyde is a vital trifunctional aromatic building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.[1][2] Its catechol (1,2-dihydroxybenzene) moiety, aldehyde group, and bromine atom offer versatile handles for a wide range of chemical transformations. However, the inherent reactivity of the phenolic hydroxyl groups often necessitates a protection strategy to achieve chemoselectivity in subsequent reactions.[3][4][5] The acidic nature of these hydroxyls can interfere with basic reagents, and their nucleophilicity can lead to unwanted side reactions with electrophiles.[6]

This in-depth technical guide provides a comprehensive overview of the principles and procedures for the protection of the hydroxyl groups in 2-Bromo-3,4-dihydroxybenzaldehyde. We will explore various protecting groups, detailing the causality behind experimental choices, and provide validated, step-by-step protocols for their installation and subsequent removal. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic needs.

The Imperative for Protection: Why and When?

The decision to protect the hydroxyl groups of 2-Bromo-3,4-dihydroxybenzaldehyde is dictated by the intended downstream chemical transformations. Protection is crucial in scenarios such as:

  • Reactions involving strong bases or nucleophiles: The acidic protons of the hydroxyl groups will quench strong bases (e.g., organolithiums, Grignard reagents) and can be deprotonated by weaker bases, forming phenoxides that can undergo undesired side reactions.

  • Oxidation or reduction of the aldehyde: While many modern reagents are highly selective, some oxidizing or reducing agents can interact with the electron-rich catechol ring.

  • Cross-coupling reactions at the bromine position: The unprotected hydroxyl groups can interfere with the catalytic cycle of many transition-metal-catalyzed cross-coupling reactions.

  • Selective modification of one hydroxyl group: In cases where differential functionalization of the two hydroxyls is desired, a protection-deprotection sequence is often the most reliable approach.[3]

The ideal protecting group should be easy to introduce and remove in high yields, stable to the desired reaction conditions, and should not introduce additional synthetic complexities such as new stereogenic centers.[6][7]

Strategic Approaches to Hydroxyl Protection

The two adjacent hydroxyl groups of the catechol moiety in 2-Bromo-3,4-dihydroxybenzaldehyde allow for the formation of cyclic protecting groups, which is often advantageous in terms of stability and ease of introduction. Common strategies involve the formation of acetals, ketals, or silyl ethers.

Acetonide Protection: A Robust and Reversible Strategy

The formation of an acetonide by reacting the catechol with acetone or a related ketone is a widely used method for protecting 1,2-diols.[8][9] The resulting five-membered ring is generally stable to a wide range of non-acidic conditions.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed nucleophilic addition of the hydroxyl groups to the carbonyl carbon of acetone, followed by dehydration to form the cyclic ketal. The use of a dehydrating agent or azeotropic removal of water drives the equilibrium towards the product.

Experimental Workflow: Acetonide Protection

cluster_protection Protection start 2-Bromo-3,4-dihydroxybenzaldehyde reagents 2,2-Dimethoxypropane, p-TsOH (cat.) start->reagents Add solvent Toluene or Acetone reagents->solvent Dissolve conditions Reflux solvent->conditions Heat workup Aqueous Workup & Extraction conditions->workup After reaction completion product Acetonide-Protected Product workup->product

Caption: Workflow for acetonide protection of 2-Bromo-3,4-dihydroxybenzaldehyde.

Detailed Protocol: Acetonide Protection

Materials:

  • 2-Bromo-3,4-dihydroxybenzaldehyde

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-3,4-dihydroxybenzaldehyde (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add 2,2-dimethoxypropane (1.5 - 2.0 eq) and a catalytic amount of p-TsOH monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the pure acetonide-protected 2-Bromo-3,4-dihydroxybenzaldehyde.

Deprotection Protocol: Acetonide Removal

The acetonide group is readily cleaved under acidic conditions.[10]

Materials:

  • Acetonide-protected 2-Bromo-3,4-dihydroxybenzaldehyde

  • Methanol or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve the acetonide-protected compound in methanol or THF in a round-bottom flask.

  • Add 1 M HCl and stir the mixture at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 2-Bromo-3,4-dihydroxybenzaldehyde.

Silyl Ether Protection: Tunable Stability

Silyl ethers are versatile protecting groups for hydroxyls due to their ease of formation, general stability, and tunable lability.[10] The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether.[10] For catechols, it is possible to protect both hydroxyl groups.

Mechanistic Rationale

The protection reaction involves the nucleophilic attack of the hydroxyl group on the silicon atom of the silyl halide, typically facilitated by a base such as imidazole or triethylamine to neutralize the generated acid.

Experimental Workflow: Silyl Ether Protection

cluster_protection Protection start 2-Bromo-3,4-dihydroxybenzaldehyde reagents TBDMS-Cl or TIPS-Cl, Imidazole start->reagents Add solvent DMF or CH2Cl2 reagents->solvent Dissolve conditions Room Temperature solvent->conditions Stir workup Aqueous Workup & Extraction conditions->workup After reaction completion product Silyl Ether Protected Product workup->product

Caption: Workflow for silyl ether protection of 2-Bromo-3,4-dihydroxybenzaldehyde.

Detailed Protocol: tert-Butyldimethylsilyl (TBDMS) Protection

Materials:

  • 2-Bromo-3,4-dihydroxybenzaldehyde

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 - 3.0 eq).

  • Add TBDMS-Cl (2.2 - 2.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired bis-TBDMS ether.

Deprotection Protocol: Fluoride-Mediated Silyl Ether Cleavage

Silyl ethers are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[11]

Materials:

  • Bis-TBDMS protected 2-Bromo-3,4-dihydroxybenzaldehyde

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve the silyl-protected compound in THF.

  • Add the TBAF solution dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the deprotected product.

Methylene Acetal (Methylenedioxy) Protection

Formation of a methylene acetal creates the robust 1,3-benzodioxole ring system. This protecting group is stable to a wide array of reagents but requires specific conditions for cleavage.

Detailed Protocol: Methylene Acetal Formation

Materials:

  • 2-Bromo-3,4-dihydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂) or Dibromomethane (CH₂Br₂)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-Bromo-3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (2.5 eq).

  • Add CH₂Br₂ (1.2 eq) and heat the mixture (e.g., to 80-100 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent and purify the crude product by column chromatography.

Deprotection Protocol: Methylene Acetal Cleavage

Cleavage of the methylenedioxy group is typically achieved under harsh conditions, for example, using strong Lewis acids like boron tribromide (BBr₃).[12]

Materials:

  • Protected 2-Bromo-3,4-dihydroxybenzaldehyde

  • Boron tribromide (BBr₃) solution (e.g., 1 M in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve the methylene acetal protected compound in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.

  • Slowly add BBr₃ solution.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Cool the mixture to 0 °C and cautiously quench with methanol.

  • Neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify as needed.

Summary of Protection Strategies

Protecting GroupProtection ReagentsDeprotection ReagentsStabilityAdvantagesDisadvantages
Acetonide 2,2-Dimethoxypropane, p-TsOHH⁺ (e.g., HCl, AcOH)Stable to base, nucleophiles, reducing agentsEasy to introduce and remove, crystalline productsLabile to acid
TBDMS Ether TBDMS-Cl, ImidazoleF⁻ (e.g., TBAF), H⁺Stable to base, mild acid, many synthetic reagentsTunable stability, widely usedCan be sterically demanding to introduce
Methylene Acetal CH₂Br₂ or CH₂Cl₂, Base (e.g., Cs₂CO₃)Strong Lewis acids (e.g., BBr₃)Very robust, stable to a wide range of conditionsHighly stableHarsh deprotection conditions

Orthogonal Protection Strategies

In more complex syntheses, it may be necessary to employ an orthogonal protection strategy, where different protecting groups can be removed selectively without affecting others.[4][11][13] For instance, if another hydroxyl group were present elsewhere in the molecule, it could be protected as a benzyl ether, which is removed by hydrogenolysis, while the catechol is protected as an acetonide, which is removed with acid. This allows for the selective deprotection and functionalization of specific hydroxyl groups within the same molecule.[13][14]

Conclusion

The strategic protection of the hydroxyl groups in 2-Bromo-3,4-dihydroxybenzaldehyde is a critical consideration for its successful application in multistep organic synthesis. The choice of the protecting group should be carefully evaluated based on the stability requirements of the subsequent reaction steps and the conditions for its eventual removal. The protocols detailed in this guide for acetonide, silyl ether, and methylene acetal protection provide reliable and field-proven methods for researchers in the chemical and pharmaceutical sciences. By understanding the underlying principles and having access to detailed procedures, scientists can more effectively utilize this versatile building block in the synthesis of complex target molecules.

References

  • Benchchem. Efficacy comparison of different protecting groups for phenols in synthesis.
  • Boukouvalas, J., & Pouliot, M. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 710-716. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. [Link]

  • Boukouvalas, J., & Pouliot, M. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. [Link]

  • Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]

  • Various Authors. (2012, November 17). How can I selectively protect one of the OH groups of a polysubstituted catechol? ResearchGate. [Link]

  • Messersmith, P. B., & Lee, H. (2012). Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein. U.S.
  • Li, Y., & Liu, Z. (2020). Strategic Advances in Spatiotemporal Control of Bioinspired Phenolic Chemistries in Materials Science. ResearchGate. [Link]

  • Various Authors. (n.d.). Various protection groups used in the synthesis of COFs. Catechol... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Rossi, R., & Diversi, P. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4961-5002. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Fiveable. (2025, September 15). Orthogonal Protection. [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-3,4-dihydroxybenzaldehyde. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Organic Syntheses. (n.d.). Catechol. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Zhang, L., et al. (2012). Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. ResearchGate. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]

  • Wikipedia. (n.d.). 3,4-Dihydroxybenzaldehyde. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dihydroxybenzaldehyde. [Link]

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Application Notes and Protocols: 2-Bromo-3,4-dihydroxybenzaldehyde as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structure, are prevalent in a vast number of natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities.[1][2][3][4] The strategic design and synthesis of these molecules often rely on versatile building blocks that offer multiple points for chemical modification.

2-Bromo-3,4-dihydroxybenzaldehyde is one such exemplary precursor. Its structure is richly functionalized with an aldehyde, a bromine atom, and a catechol (1,2-dihydroxy) moiety. This unique combination of reactive sites allows for a diverse range of chemical transformations, making it an invaluable starting material for constructing complex molecular architectures. The ortho-positioning of the hydroxyl groups facilitates the formation of fused five-membered rings, while the bromo and aldehyde groups serve as handles for cross-coupling reactions, extensions, and further cyclizations.[5]

This technical guide provides an in-depth exploration of the utility of 2-bromo-3,4-dihydroxybenzaldehyde in the synthesis of two medicinally important heterocyclic cores: benzodioxoles and benzofurans . We will present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights to guide researchers in leveraging this powerful synthetic intermediate.

Physicochemical Properties and Handling

Proper handling and storage are critical to ensure the integrity of 2-bromo-3,4-dihydroxybenzaldehyde for synthetic applications. The catechol moiety is susceptible to oxidation, which can be mitigated by appropriate storage conditions.

PropertyValue
CAS Number 4815-97-8[6]
Molecular Formula C₇H₅BrO₃[6]
Molecular Weight 217.02 g/mol [6]
Appearance Solid
Storage Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[6]

Core Synthetic Application 1: Synthesis of Benzodioxole Derivatives

The 1,3-benzodioxole (or methylenedioxyphenyl) ring is a common structural motif in natural products and pharmacologically active molecules, valued for its ability to modulate metabolic stability and receptor binding.[7] The catechol unit of 2-bromo-3,4-dihydroxybenzaldehyde is perfectly primed for the construction of this ring system via reaction with a suitable one-carbon electrophile.

General Reaction: Williamson Ether Synthesis for Methylenation

The most direct method to form the benzodioxole ring from a catechol is through a double Williamson ether synthesis using a dihalomethane, such as dibromomethane (CH₂Br₂) or dichloromethane (CH₂Cl₂), in the presence of a base. The base deprotonates the phenolic hydroxyls, forming a bis-phenoxide that acts as a potent nucleophile to displace both halogen atoms on the methylene source.

cluster_main Synthesis of 6-Bromo-1,3-benzodioxole-5-carbaldehyde Start 2-Bromo-3,4- dihydroxybenzaldehyde Reagents Dibromomethane (CH₂Br₂) Potassium Carbonate (K₂CO₃) DMF Reaction Reaction Vessel (Heated) Start->Reaction 2. Add Starting Material Reagents->Reaction 1. Add Reagents Workup Aqueous Work-up & Extraction Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Purify Product 6-Bromo-1,3-benzodioxole- 5-carbaldehyde Purification->Product 5. Isolate Product

Caption: Workflow for Benzodioxole Synthesis.

Detailed Protocol: Synthesis of 6-Bromo-1,3-benzodioxole-5-carbaldehyde

This protocol details the conversion of the catechol moiety into a methylenedioxy bridge.

Materials:

  • 2-Bromo-3,4-dihydroxybenzaldehyde (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dibromomethane (CH₂Br₂) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMF to create a suspension (approx. 0.2 M concentration with respect to the starting aldehyde).

  • Add dibromomethane (1.2 eq) to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

  • Characterization: The final product, 6-bromo-1,3-benzodioxole-5-carbaldehyde, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insights: Causality in Experimental Design
  • Choice of Base: Anhydrous K₂CO₃ is a suitable base for this transformation. It is strong enough to deprotonate the acidic phenols but not so strong as to cause unwanted side reactions. Cesium carbonate (Cs₂CO₃) can be used as an alternative to accelerate the reaction due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the organic components and helps to solvate the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

  • Inert Atmosphere: While not always strictly necessary, using an inert atmosphere is good practice to prevent the potential oxidation of the electron-rich catechol starting material, especially when heated for prolonged periods.

Core Synthetic Application 2: Synthesis of Benzofuran Scaffolds

The benzofuran core is another privileged scaffold in medicinal chemistry, found in numerous compounds with anti-inflammatory, antimicrobial, and antitumor activities.[8][9] Synthesizing this ring system from 2-bromo-3,4-dihydroxybenzaldehyde typically involves a tandem or multi-step sequence that constructs the furan ring fused to the benzene core. A common strategy involves an initial etherification at one of the hydroxyl groups followed by an intramolecular cyclization.

General Reaction: O-Alkylation and Intramolecular Cyclization

This approach involves two key steps:

  • O-Alkylation: Selective alkylation of one of the phenolic hydroxyls with a reagent containing a two-carbon unit and a suitable leaving group (e.g., an α-halo ketone like chloroacetone).

  • Intramolecular Cyclization: A base-mediated intramolecular SₙAr (Nucleophilic Aromatic Substitution) or a transition-metal-catalyzed reaction (like an intramolecular Heck or Ullmann coupling) to form the C-O bond of the furan ring.

cluster_main General Workflow for Benzofuran Synthesis Start 2-Bromo-3,4- dihydroxybenzaldehyde Step1 Step 1: O-Alkylation (e.g., with Chloroacetone, Base) Start->Step1 Intermediate Alkylated Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Base or Catalyst) Intermediate->Step2 Product Substituted Benzofuran Step2->Product

Caption: General Strategy for Benzofuran Synthesis.

Detailed Protocol: Synthesis of a 7-Bromo-5-hydroxy-2-methylbenzofuran-6-carbaldehyde Derivative

This protocol outlines a plausible route via O-alkylation with chloroacetone followed by base-mediated cyclization.

Materials:

  • 2-Bromo-3,4-dihydroxybenzaldehyde (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetone or DMF

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-bromo-3,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous acetone.

  • Reagent Addition: Add chloroacetone (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC. The initial O-alkylation product will form first, followed by the slower, in-situ cyclization. The reaction may require 12-24 hours for completion.

  • Work-up: After cooling, filter off the inorganic salts and wash the solid with fresh acetone. Concentrate the combined filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate. Wash with water, then with 1M HCl to remove any remaining base, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product via flash column chromatography on silica gel (hexane/ethyl acetate eluent system) to isolate the target benzofuran derivative.

Expert Insights: Mechanistic Considerations
  • Regioselectivity: The initial O-alkylation can potentially occur at either the C3 or C4 hydroxyl group. The C4-hydroxyl is generally less sterically hindered, which may favor its reaction. However, reaction conditions can influence this selectivity.

  • Cyclization Mechanism: The cyclization proceeds via deprotonation of the remaining free phenol by K₂CO₃, which then attacks the carbon bearing the bromine atom in an intramolecular nucleophilic aromatic substitution to close the furan ring. The aldehyde group is electron-withdrawing, which helps to activate the aromatic ring towards this type of substitution.

  • Alternative Cyclization Strategies: For less activated systems or to improve yields, transition metal catalysis is a powerful alternative. For example, a palladium-catalyzed intramolecular Heck reaction could be employed if the alkylating agent introduced a terminal alkene.[9] Similarly, copper-catalyzed Ullmann-type couplings are effective for forming C-O bonds.[10]

Summary of Synthetic Applications

The following table summarizes the key parameters for the synthesis of the two heterocyclic cores discussed.

Heterocycle TargetKey ReagentsSolventBaseTypical Temp.Key Transformation
Benzodioxole DibromomethaneDMFK₂CO₃80-90 °CDouble Williamson Ether Synthesis
Benzofuran ChloroacetoneAcetoneK₂CO₃Reflux (~56 °C)O-Alkylation & Intramolecular SₙAr

Conclusion

2-Bromo-3,4-dihydroxybenzaldehyde stands out as a highly valuable and strategic starting material for the synthesis of diverse heterocyclic structures. Its trifunctional nature provides a robust platform for the sequential or tandem formation of complex molecules. The protocols detailed herein for the construction of benzodioxole and benzofuran rings demonstrate its utility and provide a solid foundation for researchers in organic synthesis and drug discovery. The ability to further elaborate the remaining bromo and aldehyde functionalities post-cyclization opens the door to the creation of extensive compound libraries for screening and lead optimization, underscoring the importance of this versatile building block in modern medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 15, 2026, from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). . Retrieved February 15, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-3,4-dihydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]

  • Ali, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved February 15, 2026, from [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). LOCKSS. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Prevention of Oxidation in 2-Bromo-3,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3,4-dihydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we address common challenges related to its storage and handling, with a focus on preventing oxidation, a primary cause of degradation. Our goal is to provide you with the necessary knowledge and protocols to ensure the stability and integrity of your samples.

Understanding the Challenge: The Chemistry of Degradation

2-Bromo-3,4-dihydroxybenzaldehyde is a versatile intermediate in organic synthesis, valued for its unique combination of functional groups: a bromine atom, an aldehyde, and a catechol (1,2-dihydroxybenzene) moiety.[1][2] However, the very features that make it a valuable building block also render it susceptible to degradation, primarily through oxidation.

The catechol group is particularly prone to oxidation, which can be initiated by exposure to air (oxygen), light, and even trace metal impurities. This process can lead to the formation of colored quinone-type byproducts, compromising the purity and reactivity of the compound. The aldehyde group is also susceptible to oxidation, which would convert it to a carboxylic acid.[1]

Visualizing the Oxidation Pathway

To better understand the degradation process, the following diagram illustrates the potential oxidation pathways of 2-Bromo-3,4-dihydroxybenzaldehyde.

Oxidation_Pathway 2-Bromo-3,4-dihydroxybenzaldehyde 2-Bromo-3,4-dihydroxybenzaldehyde o-Quinone Derivative o-Quinone Derivative 2-Bromo-3,4-dihydroxybenzaldehyde->o-Quinone Derivative Oxidation of Catechol Carboxylic Acid Derivative Carboxylic Acid Derivative 2-Bromo-3,4-dihydroxybenzaldehyde->Carboxylic Acid Derivative Oxidation of Aldehyde Further Degradation Products Further Degradation Products o-Quinone Derivative->Further Degradation Products Carboxylic Acid Derivative->Further Degradation Products

Caption: Potential oxidation pathways of 2-Bromo-3,4-dihydroxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and provide troubleshooting guidance for issues encountered during the storage and handling of 2-Bromo-3,4-dihydroxybenzaldehyde.

Q1: My solid 2-Bromo-3,4-dihydroxybenzaldehyde has changed color (e.g., turned pink, brown, or dark). What happened, and can I still use it?

A1: Cause of Discoloration

A change in color from the expected off-white or light yellow to a darker shade is a strong indicator of oxidation. The catechol moiety is particularly susceptible to air and light-induced oxidation, leading to the formation of highly colored ortho-quinone derivatives.

Troubleshooting Steps:

  • Assess the Extent of Degradation: The intensity of the color change often correlates with the degree of oxidation. A slight pinkish or yellowish tinge might indicate minimal oxidation, while a dark brown or black color suggests significant degradation.

  • Purity Check: Before use, it is crucial to assess the purity of the discolored material. The recommended analytical techniques are:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of the aldehyde and detecting the presence of oxidation byproducts.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities. Look for the appearance of new signals or a decrease in the integration of the aldehyde proton peak.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to identify and quantify volatile degradation products.[4]

  • Decision on Use:

    • Slight Discoloration: If the purity, as determined by HPLC or NMR, is still within the acceptable range for your application (e.g., >95%), the material may be usable. However, be aware that the impurities could potentially interfere with your reaction.

    • Significant Discoloration: If significant degradation is confirmed, it is strongly recommended to use a fresh, pure batch of the compound to ensure the reliability and reproducibility of your experimental results.

Q2: What are the ideal storage conditions to prevent the oxidation of 2-Bromo-3,4-dihydroxybenzaldehyde?

A2: Optimal Storage Protocol

To minimize oxidation and ensure the long-term stability of 2-Bromo-3,4-dihydroxybenzaldehyde, adhere to the following storage conditions. These are based on best practices for handling air- and light-sensitive compounds, particularly catechols and aldehydes.[5][6]

ParameterRecommendationRationale
Temperature 2-8°C[7] or -20°C[8] for long-term storage.Lower temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Inert atmosphere (Argon or Nitrogen).[7][9]Displacing oxygen prevents air-induced oxidation of the catechol and aldehyde functional groups.
Light Protect from light (store in an amber vial or a dark place).[10]Light can catalyze the oxidation of the catechol moiety.
Container Tightly sealed, airtight container.[5][11]Prevents the ingress of atmospheric oxygen and moisture.

Experimental Workflow for Proper Storage:

Sources

Technical Support Center: Stability of 2-Bromo-3,4-dihydroxybenzaldehyde Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3,4-dihydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound under basic conditions. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity and success of your experimental outcomes.

Introduction: Understanding the Challenges

2-Bromo-3,4-dihydroxybenzaldehyde is a valuable building block in organic synthesis, prized for its unique combination of functional groups.[1] However, its utility in reactions requiring basic conditions is often hampered by inherent instability. The presence of a non-enolizable aldehyde and a catechol moiety makes the molecule susceptible to specific degradation pathways in alkaline environments. This guide will dissect these stability concerns and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Bromo-3,4-dihydroxybenzaldehyde in the presence of a base?

A1: There are two principal degradation pathways to be aware of when working with 2-Bromo-3,4-dihydroxybenzaldehyde under basic conditions:

  • The Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, it undergoes a base-induced disproportionation. In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid (2-Bromo-3,4-dihydroxybenzoic acid) and one molecule of the primary alcohol ((2-Bromo-3,4-dihydroxyphenyl)methanol).[2][3][4][5][6][7] This is a redox reaction where one aldehyde molecule is oxidized and the other is reduced.[3][4]

  • Oxidation of the Catechol Moiety: The 3,4-dihydroxy (catechol) group is highly susceptible to oxidation, a process that is significantly accelerated under basic conditions, particularly in the presence of oxygen.[8][9] This oxidation leads to the formation of highly reactive o-quinones, which can then polymerize to form dark-colored, often insoluble, complex mixtures.[10]

Q2: How do the bromo and dihydroxy substituents affect the stability of the aldehyde in basic media?

A2: The substituents on the aromatic ring have a pronounced electronic influence:

  • Bromo Group: The electron-withdrawing nature of the bromine atom increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to the initial nucleophilic attack by a hydroxide ion, which is the first step of the Cannizzaro reaction.

  • Dihydroxy (Catechol) Groups: These are electron-donating groups. Their presence can modulate the reactivity of the aldehyde. More importantly, under basic conditions, the hydroxyl protons can be abstracted, forming phenoxide ions. This increases the electron density of the ring and makes the catechol system highly prone to oxidation.[8][9]

Q3: What are the tell-tale signs of degradation in my reaction mixture?

A3: Visual inspection and analytical monitoring can reveal degradation:

  • Color Change: The formation of a yellow, brown, or black discoloration in the reaction mixture is a strong indicator of catechol oxidation and subsequent polymerization.[10]

  • Precipitate Formation: The products of polymerization are often insoluble and may precipitate out of the solution.

  • Inconsistent Reaction Yields: If you are using the aldehyde as a starting material, unexplained low yields of your desired product can be a sign of degradation of the starting material.

  • Complex Product Mixture: Analysis of the reaction mixture by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy may show multiple unexpected spots or peaks, indicating the formation of degradation products.

Q4: Are there any recommended storage conditions for 2-Bromo-3,4-dihydroxybenzaldehyde to ensure its stability?

A4: To maintain the integrity of 2-Bromo-3,4-dihydroxybenzaldehyde, it is recommended to store it at 4°C under an inert nitrogen atmosphere.[11] This minimizes exposure to oxygen and moisture, which can contribute to degradation over time.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Reaction mixture turns dark brown or black upon addition of base. Oxidation of the catechol moiety.- Degas all solvents thoroughly before use.- Run the reaction under a strict inert atmosphere (e.g., Nitrogen or Argon).- Consider using a milder base or a non-aqueous basic system if the reaction chemistry allows.
Low or no yield of the desired product, with recovery of starting material and/or unidentifiable side products. Cannizzaro reaction or other side reactions are competing with the desired transformation.- Lower the reaction temperature to slow down the rate of the Cannizzaro reaction.- Reduce the reaction time to the minimum required for the formation of the desired product.- Use a stoichiometric amount of base, as excess base can accelerate the Cannizzaro reaction.- If applicable to your synthesis, consider a "Crossed Cannizzaro" approach by adding a more reactive, inexpensive aldehyde (like formaldehyde) to act as a sacrificial hydride donor, potentially improving the yield of the desired alcohol if that is the intended product.[2][6]
TLC/HPLC analysis shows multiple spots/peaks, including those corresponding to the starting material and unknown impurities. A combination of Cannizzaro reaction and catechol oxidation.- Implement all the solutions mentioned above.- Purify the starting material before use to remove any existing impurities.- Utilize a stability-indicating analytical method (e.g., a gradient HPLC method) to monitor the reaction progress and identify the formation of degradation products in real-time.[12][13]
Difficulty in isolating the product due to the formation of a tar-like substance. Extensive polymerization of the o-quinone formed from catechol oxidation.- Work at lower concentrations to reduce the rate of intermolecular polymerization.- Quench the reaction promptly and work up the reaction mixture without delay.- Consider adding a mild reducing agent at the end of the reaction (if compatible with the product) to quench any unreacted quinone.

Visualizing Degradation Pathways

To better understand the chemical transformations leading to the instability of 2-Bromo-3,4-dihydroxybenzaldehyde, the following diagrams illustrate the key degradation pathways.

DOT script for Cannizzaro Reaction Pathway

G cluster_start Starting Material cluster_reaction Reaction with Base cluster_products Degradation Products 2-Bromo-3,4-dihydroxybenzaldehyde_1 2-Bromo-3,4-dihydroxybenzaldehyde OH- OH- (Base) 2-Bromo-3,4-dihydroxybenzaldehyde_1->OH- Nucleophilic Attack 2-Bromo-3,4-dihydroxybenzaldehyde_2 2-Bromo-3,4-dihydroxybenzaldehyde Alcohol (2-Bromo-3,4-dihydroxyphenyl)methanol 2-Bromo-3,4-dihydroxybenzaldehyde_2->Alcohol Reduction (Hydride Transfer) Carboxylic_Acid 2-Bromo-3,4-dihydroxybenzoic acid OH-->Carboxylic_Acid Oxidation

Caption: Cannizzaro reaction of 2-Bromo-3,4-dihydroxybenzaldehyde.

DOT script for Catechol Oxidation Pathway

G Start 2-Bromo-3,4-dihydroxybenzaldehyde (Catechol Moiety) Quinone o-Quinone Intermediate Start->Quinone Oxidation Base Base (OH-) Base->Quinone Oxygen Oxygen (O2) Oxygen->Quinone Polymer Dark Colored Polymers Quinone->Polymer Polymerization

Caption: Oxidation of the catechol moiety under basic conditions.

Experimental Protocol: General Procedure for a Reaction in Basic Media

This protocol provides a general framework for conducting a reaction with 2-Bromo-3,4-dihydroxybenzaldehyde under basic conditions while minimizing degradation. Specific parameters should be optimized for your particular transformation.

1. Materials and Reagents:

  • 2-Bromo-3,4-dihydroxybenzaldehyde (ensure high purity)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane, DMF)

  • Selected base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)

  • Other reaction-specific reagents

  • Inert gas supply (Nitrogen or Argon)

2. Reaction Setup:

  • Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a condenser (if heating), and a septum.

  • Purge the entire apparatus with an inert gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

3. Reaction Procedure:

  • To the reaction flask, add 2-Bromo-3,4-dihydroxybenzaldehyde and any other solid reagents under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • If the reaction requires cooling, place the flask in an appropriate cooling bath (e.g., ice-water bath).

  • Prepare a solution or suspension of the base in the degassed solvent.

  • Add the base to the reaction mixture dropwise over a period of time, especially if the reaction is exothermic.

  • Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC or HPLC). Aim for the shortest reaction time necessary for completion.

  • Upon completion, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of NH₄Cl or a dilute acid, depending on the nature of your product).

  • Proceed with the work-up and purification of your product without delay.

4. Analytical Monitoring:

  • TLC: Use an appropriate solvent system to separate the starting material, product, and potential non-polar degradation products. Visualize spots under UV light and/or with a suitable staining agent.

  • HPLC: A reverse-phase HPLC method with a gradient elution is often effective for separating the polar starting material and its more polar degradation products (like the carboxylic acid) from the desired product.

  • NMR: ¹H NMR spectroscopy can be used to identify the characteristic aldehyde proton signal (around 9-10 ppm) of the starting material and monitor its disappearance.[14][15] The appearance of new signals corresponding to the alcohol and carboxylic acid products of the Cannizzaro reaction can also be tracked.

Data Summary Table

Compound Molecular Formula Molecular Weight ( g/mol ) Key Stability Concerns in Basic Media Potential Degradation Products
2-Bromo-3,4-dihydroxybenzaldehydeC₇H₅BrO₃217.02[11][16]Cannizzaro Reaction, Catechol Oxidation2-Bromo-3,4-dihydroxybenzoic acid, (2-Bromo-3,4-dihydroxyphenyl)methanol, Polymers

References

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available at: [Link]

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Publications. Available at: [Link]

  • Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. ACS Publications. Available at: [Link]

  • Oxidation of Catechols at the Air-Water Interface by Nitrate Radicals. PubMed. Available at: [Link]

  • Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Allen. Available at: [Link]

  • Catechol oxidase. Wikipedia. Available at: [Link]

  • Cannizzaro Reaction. University of Babylon. Available at: [Link]

  • Cannizzaro reaction. Wikipedia. Available at: [Link]

  • Cannizzaro Reaction Mechanism. SATHEE. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. National Institutes of Health. Available at: [Link]

  • Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Cannizzaro Reaction. SlideShare. Available at: [Link]

  • Cannizzaro Reaction. Chemistry Steps. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • Cannizzaro Reaction | Definition, Mechanism & Examples. Study.com. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com. Available at: [Link]

  • Example 7. Organic Chemistry at CU Boulder. Available at: [Link]

  • Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. ResearchGate. Available at: [Link]

  • Determination of bronopol and its degradation products by HPLC. ResearchGate. Available at: [Link]

  • Determination of bronopol and its degradation products by HPLC. PubMed. Available at: [Link]

  • can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. Reddit. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Springer. Available at: [Link]

  • p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Available at: [Link]

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Troubleshooting low purity in 2-Bromo-3,4-dihydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the discovery and historical synthesis of 2,4-Dihydroxybenzaldehyde

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Bromo-3,4-dihydroxybenzaldehyde. As a key intermediate in the development of various pharmaceutical compounds, achieving high purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Addressing Low Purity

This section directly addresses specific, common issues observed during the synthesis and purification of 2-Bromo-3,4-dihydroxybenzaldehyde.

Issue 1: My final product is a dark, discolored powder or oil, not the expected off-white solid.

Q: After workup and purification, my product is brown or black and difficult to crystallize. What is the likely cause and how can I prevent it?

A: This is a classic sign of oxidation. The starting material, 3,4-dihydroxybenzaldehyde, contains a catechol moiety, which is highly susceptible to oxidation, especially in the presence of air (oxygen), base, or trace metal impurities. This process forms highly colored ortho-quinones, which can further polymerize into dark, tar-like substances.

Root Cause Analysis and Solutions:

  • Atmospheric Oxygen: The primary culprit is often atmospheric oxygen.

    • Recommended Solution: Conduct the entire reaction and workup under an inert atmosphere.[2] Before adding reagents, thoroughly degas your solvents by sparging with nitrogen or argon for 15-30 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Conditions: The choice of reagents and pH can promote oxidation.

    • Recommended Solution: If your procedure involves a basic workup, keep the exposure time to a minimum and ensure the solution is kept cold. Neutralize the solution promptly. The use of a mild, non-basic brominating agent like N-Bromosuccinimide (NBS) can sometimes mitigate this issue compared to elemental bromine, which generates HBr as a byproduct and can influence the reaction environment.[3]

  • Trace Metal Contamination: Metal ions can catalyze the oxidation of catechols.

    • Recommended Solution: Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean.[2][4] If metal catalysis is suspected, adding a small amount of a chelating agent like EDTA during the aqueous workup can sometimes help by sequestering metal ions.

dot

Caption: Oxidation pathway of the catechol moiety.

Issue 2: My NMR spectrum shows multiple sets of aromatic signals, indicating isomeric impurities.

Q: My product purity is low due to the presence of isomers. How can I improve the regioselectivity of the bromination?

A: The formation of isomeric byproducts is a common challenge in the electrophilic substitution of polysubstituted aromatic rings. In the case of 3,4-dihydroxybenzaldehyde, both hydroxyl groups and the aldehyde group influence the position of the incoming electrophile (Br+). While the desired product results from substitution at the 2-position, bromination can also occur at the 5 or 6 positions.

Controlling Regioselectivity:

  • Temperature Control: Electrophilic aromatic substitution is an exothermic process. Lower temperatures favor the kinetically controlled product, which is often the desired isomer.

    • Recommended Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the brominating agent.[5] Use an ice-salt bath for better temperature management.

  • Rate of Addition: A high local concentration of the brominating agent can decrease selectivity.

    • Recommended Solution: Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel.[4][6] This ensures the electrophile reacts as it is introduced, preventing accumulation and side reactions.

  • Choice of Brominating Agent: The reactivity of the brominating agent can impact selectivity.

    • Recommended Solution: While elemental bromine is common, N-Bromosuccinimide (NBS) can be a milder and more selective source of electrophilic bromine, particularly for highly activated rings.[3] Consider performing a small-scale trial with NBS to compare the isomer distribution.

ParameterEffect on Isomer FormationRecommended Action
Temperature High temperature decreases regioselectivity.Maintain reaction at 0-5°C.
Reagent Addition Rapid addition increases local concentration, reducing selectivity.Add brominating agent slowly and dropwise.
Solvent Solvent polarity can influence reaction pathways.Acetic acid is a common and effective solvent.[6]

Issue 3: Mass spectrometry indicates the presence of a di-brominated product.

Q: My reaction is producing a significant amount of di-bromo-3,4-dihydroxybenzaldehyde. How can I prevent this over-bromination?

A: The two hydroxyl groups strongly activate the aromatic ring, making it susceptible to a second bromination. Preventing this requires precise control over the reaction stoichiometry and conditions.

Preventing Over-bromination:

  • Stoichiometry: This is the most critical factor. An excess of the brominating agent is the primary cause of di-bromination.

    • Recommended Solution: Use a precise molar equivalent of the brominating agent to the starting material (typically 1.0 to 1.05 equivalents).[7] Ensure you accurately weigh your starting material and measure the brominating agent. If using liquid bromine, which is volatile and dense, be meticulous with its measurement.

  • Reaction Monitoring: Allowing the reaction to proceed for too long after the starting material is consumed will inevitably lead to over-bromination.

    • Recommended Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material spot/peak has disappeared or is minimal.

  • Quenching: A proper quench will destroy any excess brominating agent.

    • Recommended Solution: At the end of the reaction, quench with a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any unreacted bromine.[6]

dot

Caption: Factors influencing product and impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for the synthesis of 2-Bromo-3,4-dihydroxybenzaldehyde?

A: A common and effective method is the direct bromination of 3,4-dihydroxybenzaldehyde in a polar solvent like acetic acid.

Experimental Protocol: Electrophilic Bromination

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq.) in glacial acetic acid under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of liquid bromine (1.05 eq.) in a small amount of glacial acetic acid.

  • Reaction: Add the bromine solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's completion by TLC.

  • Workup: Quench the reaction by pouring it into a cold, stirred solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography.

Q2: How can I effectively purify the crude product?

A: The two most effective methods are recrystallization and flash column chromatography.

  • Recrystallization: This is often sufficient if the main impurities are small amounts of starting material or di-brominated product.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

  • Flash Column Chromatography: This method is superior for removing isomeric impurities and colored oxidation byproducts.

    • Procedure: Use silica gel as the stationary phase. A typical mobile phase is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The desired product is moderately polar and should separate well from less polar di-bromo impurities and more polar starting material and baseline oxidation products.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A: A combination of techniques is recommended for a comprehensive assessment.

Analytical MethodPurposeKey Information Provided
HPLC-UV Quantitative Purity Assessment Provides high-resolution separation of the main product from impurities. Allows for precise quantification of purity (e.g., >98%) and detection of trace impurities.[9][10]
¹H NMR Structural Confirmation & Isomer ID Confirms the chemical structure of the desired product. The distinct coupling patterns and chemical shifts of aromatic protons can be used to identify and estimate the ratio of any isomeric impurities.[10]
LC-MS Impurity Identification Couples the separation power of HPLC with the mass identification of a mass spectrometer. Essential for identifying the molecular weight of unknown impurity peaks, such as di-brominated or oxidized species.
TLC Reaction Monitoring & Fraction Spotting A quick, qualitative tool to monitor reaction progress and identify fractions containing the product during column chromatography.

Q4: How should I properly store the purified 2-Bromo-3,4-dihydroxybenzaldehyde?

A: Due to its sensitivity to oxidation, proper storage is critical to maintain purity over time. The product should be stored in an amber vial to protect it from light, under an inert atmosphere (argon or nitrogen), and at a low temperature (2-8°C is recommended).[11]

References

  • ResearchGate. (2025, August 6). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-3,4-dihydroxybenzaldehyde. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal packing of 3,4-dihydroxybenzaldehyde, 3R, can be characterised.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Google Patents. (n.d.). CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation.
  • Google Patents. (n.d.). CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method.
  • MDPI. (2003, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]

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Validation & Comparative

A Comprehensive Guide to the Spectroscopic Characterization of 2-Bromo-3,4-dihydroxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of medicinal chemistry and materials science, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of reliable research and development. 2-Bromo-3,4-dihydroxybenzaldehyde (CAS No: 4815-97-8) is a valuable substituted phenolic aldehyde, serving as a versatile building block in the synthesis of more complex molecules and fine chemicals.[1] Its specific arrangement of functional groups—a bromine atom, two hydroxyl groups, and an aldehyde on a benzene ring—demands a robust, multi-faceted analytical approach for unambiguous characterization.[2]

This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3,4-dihydroxybenzaldehyde. As Senior Application Scientists, we recognize that no single technique tells the whole story. Therefore, this guide is structured as a comparative analysis, benchmarking the detailed structural insights from ¹H NMR against the complementary data obtained from ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present a holistic workflow for the confident structural elucidation of this and similar substituted aromatic compounds.

Section 1: The Cornerstone Technique: ¹H NMR Spectroscopy

¹H NMR spectroscopy is the preeminent technique for determining the precise arrangement of hydrogen atoms within a molecule. It provides rich information on the chemical environment, connectivity, and relative number of different types of protons.

Theoretical Principles: Decoding the Spectrum

The ¹H NMR spectrum is plotted as signal intensity versus chemical shift (δ), measured in parts per million (ppm). Three key pieces of information are extracted:

  • Chemical Shift (δ): The position of a signal along the x-axis indicates the electronic environment of the proton. Electron-withdrawing groups (like -CHO and -Br) "deshield" nearby protons, shifting their signals to a higher ppm value (downfield). Conversely, electron-donating groups (like -OH) "shield" protons, moving their signals to a lower ppm value (upfield).[3][4]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting of a signal into multiple peaks (a multiplet) reveals information about adjacent, non-equivalent protons. The coupling constant, J, measured in Hertz (Hz), is a definitive indicator of proton proximity.

Predicted ¹H NMR Spectrum of 2-Bromo-3,4-dihydroxybenzaldehyde

The structure of 2-Bromo-3,4-dihydroxybenzaldehyde dictates a specific and predictable ¹H NMR pattern. The molecule has four distinct types of protons: one aldehyde proton, two aromatic protons, and two hydroxyl protons.

Caption: Structure of 2-Bromo-3,4-dihydroxybenzaldehyde with proton numbering.

Based on established substituent effects, the following ¹H NMR spectrum is predicted, typically run in a solvent like DMSO-d₆ to allow for the observation of exchangeable hydroxyl protons.[5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)~9.7 - 10.0Singlet (s)1HThe aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.
Aromatic (H-6)~7.3 - 7.5Doublet (d)1HThis proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group and electron-withdrawing bromine. It will couple with H-5.
Aromatic (H-5)~7.0 - 7.2Doublet (d)1HThis proton is meta to the aldehyde and bromine, and ortho to a hydroxyl group. It is generally more shielded than H-6. It will couple with H-6 with a typical ortho coupling constant (³JHH) of 8-9 Hz.
Hydroxyl (-OH at C4)Variable (e.g., ~9.5)Broad Singlet (br s)1HThe chemical shift is highly dependent on solvent, concentration, and temperature. This proton is exchangeable with D₂O.
Hydroxyl (-OH at C3)Variable (e.g., ~9.0)Broad Singlet (br s)1HSimilar to the other hydroxyl proton, its position is variable. This proton is also exchangeable with D₂O.
Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and data integrity. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ is often superior for polar, hydrogen-bonding compounds like this one.

integrated_workflow cluster_synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound Synthesized 2-Bromo-3,4-dihydroxybenzaldehyde MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR NMR_13C ¹³C NMR Compound->NMR_13C NMR_1H ¹H NMR Compound->NMR_1H Info_MS Molecular Formula? (C₇H₅BrO₃) Bromine Present? (M/M+2 Peak) MS->Info_MS Info_FTIR Functional Groups? (-OH, -CHO, C=C) FTIR->Info_FTIR Info_13C Carbon Skeleton? (7 Unique Carbons) NMR_13C->Info_13C Info_1H Proton Connectivity? (Subst. Pattern) NMR_1H->Info_1H Final Final Structure Confirmed Info_MS->Final Info_FTIR->Final Info_13C->Final Info_1H->Final

Caption: Integrated workflow for definitive structural elucidation.

Summary Comparison of Techniques
TechniquePrimary Information ProvidedKey StrengthsLimitations
¹H NMR Detailed proton environment, connectivity, and stereochemistry.Unparalleled for detailed structural mapping.Can be complex to interpret; sensitive to impurities.
¹³C NMR Carbon skeleton and functional group types.Confirms carbon count; identifies quaternary centers.Low sensitivity; longer acquisition times.
FTIR Presence of specific functional groups.Fast, simple, and excellent for functional group confirmation.Provides no information on atom connectivity or molecular size.
MS Molecular weight and elemental formula.Extremely sensitive; confirms molecular formula and isotopic composition (e.g., Br).Provides little to no structural connectivity information (without fragmentation analysis).

Conclusion

While ¹H NMR spectroscopy offers the most detailed single view into the structure of 2-Bromo-3,4-dihydroxybenzaldehyde, its interpretation is most powerful when contextualized and validated by orthogonal analytical techniques. The chemical shifts and coupling patterns in ¹H NMR propose a precise substitution pattern, which is then confirmed at a broader level by the carbon skeleton map from ¹³C NMR, the functional group signatures from FTIR, and the definitive molecular formula and bromine presence from Mass Spectrometry. For researchers and professionals in drug development, adopting this integrated, multi-technique workflow is not merely best practice—it is essential for ensuring the scientific integrity and success of the research endeavor.

References

  • A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.
  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry.
  • Supporting Information for a relevant synthesis. (Note: This is a general reference for experimental details often found in supporting information).
  • Sari, S., et al. (2014). 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L. Molekul.
  • ¹H NMR: Intermediate Level, Spectrum 6 - Benzaldehyde. University of Wisconsin-Madison, Department of Chemistry.
  • Priede, E., et al. (2018). The ¹H NMR chemical shift dH of the benzaldehyde proton (C-HO) in ILs with different Kamlet-Taft solvent descriptor a values. ResearchGate.
  • Chemical Shifts in NMR Spectroscopy. University of California, Davis.
  • Benzaldehyde, 2-bromo-. NIST WebBook.
  • 2-bromo-3,4-dihydroxybenzaldehyde. AOBChem.
  • 2-Bromo-3,4-dihydroxybenzaldehyde. MySkinRecipes.
  • 2-Bromo-3,4-dihydroxybenzaldehyde. ChemScene.
  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO₃ In Situ. Proceeding International Conference on Religion, Science and Education.
  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western.
  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023). YouTube.

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A Comparative Guide to the FTIR Spectral Analysis of 2-Bromo-3,4-dihydroxybenzaldehyde and Its Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical synthesis and drug development, the unambiguous characterization of molecular intermediates is a cornerstone of success. Molecules such as 2-Bromo-3,4-dihydroxybenzaldehyde, a key building block, possess a unique constellation of functional groups that dictate their reactivity and suitability for subsequent synthetic steps. Ensuring the identity and purity of this reagent is critical. This guide offers an in-depth, comparative analysis using Fourier-Transform Infrared (FTIR) spectroscopy, providing researchers with a robust framework for interpreting spectral data and validating their materials.

The Central Role of 2-Bromo-3,4-dihydroxybenzaldehyde

2-Bromo-3,4-dihydroxybenzaldehyde is a substituted aromatic aldehyde whose value lies in its trifecta of functional groups: a reactive aldehyde, a catechol (dihydroxybenzene) moiety, and a bromine substituent. This combination allows for a diverse range of chemical transformations. The precise arrangement of these groups—particularly the potential for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups and the electronic influence of the bromine atom—creates a distinct spectroscopic "fingerprint." FTIR spectroscopy is an exceptionally powerful, rapid, and non-destructive technique to verify this fingerprint.

FTIR Spectroscopy: Interrogating Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites the vibrational modes of its chemical bonds. Specific functional groups (e.g., C=O, O-H, C-Br) absorb light at characteristic frequencies. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), providing a detailed profile of the molecule's functional groups and their chemical environment. For complex molecules, this technique is invaluable for structural confirmation.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

To ensure reproducible and high-quality spectral data for solid samples like 2-Bromo-3,4-dihydroxybenzaldehyde, the Attenuated Total Reflectance (ATR) sampling technique is the industry standard due to its simplicity and minimal sample preparation.

Instrumentation:

  • A benchtop FTIR spectrometer (e.g., Thermo Fisher Nicolet, PerkinElmer, or Agilent Cary series).

  • A diamond or germanium ATR accessory.

Step-by-Step Methodology:

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Background Acquisition:

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol or ethanol.

    • With the clean, empty crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application:

    • Place a small quantity (typically 1-5 mg) of the solid 2-Bromo-3,4-dihydroxybenzaldehyde powder onto the center of the ATR crystal.

    • Lower the pressure arm and apply consistent, firm pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.[1][2]

  • Spectrum Acquisition:

    • Collect the sample spectrum. Standard parameters often include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Perform an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

    • Apply a baseline correction to remove any broad, rolling features, ensuring accurate peak picking.

    • Clean the ATR crystal thoroughly with a solvent-soaked wipe to prepare for the next sample.

experimental_workflow cluster_setup Setup & Background cluster_sample Sample Measurement cluster_process Data Processing Clean_Crystal 1. Clean ATR Crystal Acquire_Background 2. Acquire Background Spectrum Clean_Crystal->Acquire_Background Load_Sample 3. Place Sample on Crystal Apply_Pressure 4. Apply Consistent Pressure Load_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Auto_Subtraction 6. Background Subtraction ATR_Correction 7. Apply ATR Correction Auto_Subtraction->ATR_Correction Baseline_Correction 8. Baseline Correction ATR_Correction->Baseline_Correction Final_Spectrum Final Spectrum Baseline_Correction->Final_Spectrum Start Start Start->Clean_Crystal

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Comparative Spectral Analysis: Isolating Functional Group Contributions

The power of FTIR analysis is magnified through comparison. By examining the spectra of 2-Bromo-3,4-dihydroxybenzaldehyde alongside its structural analogs—protocatechualdehyde (which lacks the bromine) and 2-bromobenzaldehyde (which lacks the hydroxyl groups)—we can definitively assign key vibrational bands.

molecular_comparison Target 2-Bromo-3,4-dihydroxybenzaldehyde (Target Molecule) Analog1 Protocatechualdehyde (Analog 1: No Bromine) Analog2 2-Bromobenzaldehyde (Analog 2: No Hydroxyls)

Caption: Molecules for comparative FTIR spectral analysis.

Table of Key Vibrational Frequencies and Assignments

The following table summarizes the expected absorption frequencies for the key functional groups in our target molecule and its analogs. These ranges are derived from established spectroscopic correlation tables and spectral database information.[3][4][5][6]

Functional GroupVibrational Mode2-Bromo-3,4-dihydroxybenzaldehyde (Expected cm⁻¹)Protocatechualdehyde (Reported cm⁻¹)[7][8]2-Bromobenzaldehyde (Reported cm⁻¹)[9][10][11]Mechanistic Rationale for Differences
-OH (Phenolic) O-H Stretch~3350 (broad)~3300 (broad)N/AThe broad, low-frequency band indicates strong hydrogen bonding. Absent in 2-bromobenzaldehyde.
C-H (Aromatic) C-H Stretch~3100-3000~3100-3000~3100-3000Weak to medium intensity peaks just above 3000 cm⁻¹, characteristic of C-H bonds on a benzene ring.[4]
-CHO (Aldehyde) C-H Stretch~2850, ~2750~2860, ~2770~2860, ~2760A characteristic pair of weak bands resulting from Fermi resonance, a hallmark of the aldehyde group.[3][12]
C=O (Carbonyl) C=O Stretch~1655 ~1660 ~1695 Highly Diagnostic. The frequency is lowered by resonance with the -OH groups and intramolecular H-bonding. The absence of these effects in 2-bromobenzaldehyde results in a much higher frequency.
C=C (Aromatic) Ring Stretch~1600-1450~1600-1450~1600-1450Multiple bands of variable intensity that confirm the presence of the aromatic ring. Substitution patterns subtly alter these peaks.
C-O (Phenolic) C-O Stretch~1280~1285N/AStrong absorption associated with the phenolic C-O bond, absent in 2-bromobenzaldehyde.
C-Br (Bromo) C-Br Stretch~650-550 N/A~650-550 A key band in the lower "fingerprint region" confirming the presence of the C-Br bond. Absent in protocatechualdehyde.
In-Depth Interpretation
  • The Carbonyl Stretch (C=O): The Most Revealing Peak. The position of the C=O stretching band is exceptionally sensitive to electronic effects.

    • In 2-bromobenzaldehyde , the C=O stretch is observed at a relatively high wavenumber (~1695 cm⁻¹).[9][10][11] This is typical for an aromatic aldehyde where the primary electronic influence is the electron-withdrawing inductive effect of the halogen.

    • In contrast, for 2-Bromo-3,4-dihydroxybenzaldehyde and protocatechualdehyde , this peak shifts significantly to a lower frequency (~1655-1660 cm⁻¹).[8][13] This shift of ~40 cm⁻¹ is a direct consequence of two phenomena:

      • Resonance: The lone-pair electrons on the phenolic oxygen atoms donate into the aromatic ring, delocalizing onto the carbonyl group. This reduces the double-bond character of the C=O bond, weakening it and lowering its vibrational frequency.

      • Intramolecular Hydrogen Bonding: A hydrogen bond can form between the C3-hydroxyl group and the adjacent carbonyl oxygen. This interaction further polarizes and weakens the C=O bond, contributing to the observed redshift.

  • The Hydroxyl Stretch (O-H): The presence of a very broad absorption band centered around 3350 cm⁻¹ is definitive proof of the hydroxyl groups in 2-Bromo-3,4-dihydroxybenzaldehyde and protocatechualdehyde. Its breadth is a classic sign of hydrogen bonding. This entire feature is absent in the spectrum of 2-bromobenzaldehyde.

  • The Carbon-Bromine Stretch (C-Br): The C-Br bond vibration appears in the low-frequency fingerprint region (typically below 700 cm⁻¹). Its presence in the spectra of 2-Bromo-3,4-dihydroxybenzaldehyde and 2-bromobenzaldehyde, and its clear absence in protocatechualdehyde, serves as direct evidence of the bromine substituent.

Conclusion: A Validated Spectroscopic Identity

The FTIR spectrum of 2-Bromo-3,4-dihydroxybenzaldehyde is defined by a unique combination of features that, when analyzed comparatively, provide an irrefutable structural confirmation. The three key identifiers are:

  • A low-frequency carbonyl (C=O) stretch around 1655 cm⁻¹, indicating conjugation and hydrogen bonding from the dihydroxy groups.

  • A broad hydroxyl (O-H) band centered near 3350 cm⁻¹, confirming the presence of the catechol moiety.

  • A carbon-bromine (C-Br) absorption in the fingerprint region (~650-550 cm⁻¹), verifying the bromine substituent.

By employing the systematic ATR-FTIR protocol and comparative analytical approach detailed in this guide, researchers and drug development professionals can confidently verify the identity and integrity of this critical synthetic intermediate, mitigating risks and ensuring the quality of their scientific outcomes.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-bromo-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromobenzaldehyde [FTIR] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). Protocatechualdehyde [FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Protocatechualdehyde [MS (GC)] - Spectrum. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of Fe3O4@3,4‐dihydroxybenzaldehyde. Retrieved from [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-3,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of structural elucidation, mass spectrometry stands as a powerful tool, offering profound insights into the molecular architecture of organic compounds. For researchers, scientists, and professionals in drug development, a comprehensive understanding of fragmentation patterns is paramount for unambiguous compound identification. This guide provides an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-Bromo-3,4-dihydroxybenzaldehyde.

Due to the absence of a publicly available experimental spectrum for 2-Bromo-3,4-dihydroxybenzaldehyde, this guide will leverage a comparative approach. We will dissect the fragmentation pathways of structurally related and commercially available analogs to construct a robust, predictive model for our target molecule. By examining the influence of each substituent—the bromine atom, the hydroxyl groups, and the aldehyde moiety—we can anticipate the fragmentation behavior of 2-Bromo-3,4-dihydroxybenzaldehyde with a high degree of confidence. This comparative methodology not only illuminates the specific fragmentation of our target but also enhances the broader understanding of fragmentation mechanisms in substituted aromatic aldehydes.

I. The Foundational Principles: Ionization and General Fragmentation of Aromatic Aldehydes

Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, inducing extensive fragmentation.[1] This process is invaluable for structural elucidation as the resulting fragment ions provide a unique fingerprint of the molecule's composition and connectivity.

For aromatic aldehydes, several key fragmentation pathways are commonly observed:

  • α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the aromatic ring or the hydrogen atom attached to the carbonyl carbon.[2]

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds is the neutral loss of a CO molecule (28 Da).

  • Ring Fragmentation: The stable aromatic ring can also undergo fragmentation, although this typically requires higher energy and results in lower abundance ions.

II. Experimental Design: A Standard Protocol for EI-MS Analysis

To ensure the reproducibility and validity of mass spectrometry data, a standardized experimental protocol is crucial. The following outlines a typical workflow for the analysis of a solid, thermally stable compound like 2-Bromo-3,4-dihydroxybenzaldehyde using a direct insertion probe on a mass spectrometer.

EI-MS Experimental Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Sample Solid Sample (2-Bromo-3,4-dihydroxybenzaldehyde) Dissolve Dissolve in Volatile Solvent (e.g., Methanol, Dichloromethane) Sample->Dissolve Capillary Load into Capillary Tube Dissolve->Capillary Probe Direct Insertion Probe Capillary->Probe Insert Source Ion Source (Heated to volatilize sample) Probe->Source Ionization Electron Ionization (70 eV) Source->Ionization Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Data Analysis (Fragmentation Pattern Identification) Spectrum->Analysis

Caption: A generalized workflow for the analysis of a solid organic compound using EI-MS with a direct insertion probe.

III. Comparative Fragmentation Analysis: Building a Predictive Model

To predict the fragmentation pattern of 2-Bromo-3,4-dihydroxybenzaldehyde (MW: 217.02 g/mol for 79Br, 219.02 g/mol for 81Br), we will analyze the known fragmentation of three key analogs: 4-Bromobenzaldehyde, Protocatechuic aldehyde (3,4-Dihydroxybenzaldehyde), and 5-Bromo-2-hydroxybenzaldehyde.

A. Analog 1: 4-Bromobenzaldehyde

The mass spectrum of 4-Bromobenzaldehyde provides critical insights into the influence of the bromine and aldehyde groups. A key feature is the isotopic signature of bromine, with two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in characteristic pairs of peaks (M+ and M+2) for bromine-containing fragments.

Key Fragmentation Pathways for 4-Bromobenzaldehyde:

  • Loss of H·: The molecular ion loses a hydrogen radical to form a stable acylium ion.

  • Loss of CHO·: Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical.

  • Loss of Br·: Cleavage of the C-Br bond.

  • Loss of CO: The acylium ion can further lose a molecule of carbon monoxide.

B. Analog 2: Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde)

Protocatechuic aldehyde (MW: 138.12 g/mol ) allows us to examine the fragmentation behavior of the dihydroxy-substituted benzene ring.[3]

Key Fragmentation Pathways for Protocatechuic Aldehyde:

  • Loss of H·: Formation of a stable acylium ion.

  • Loss of CHO·: Loss of the formyl radical.

  • Loss of CO: Subsequent loss of carbon monoxide from the acylium ion.

  • Loss of H₂O: The presence of hydroxyl groups can lead to the loss of a water molecule.

C. Analog 3: 5-Bromo-2-hydroxybenzaldehyde

This isomer (MW: 201.02 g/mol for 79Br, 203.02 g/mol for 81Br) provides a valuable comparison for a molecule containing both bromine and a hydroxyl group on the aromatic ring.[4]

Key Fragmentation Pathways for 5-Bromo-2-hydroxybenzaldehyde:

  • Loss of H·: From the aldehyde group.

  • Loss of CO: From the molecular ion or [M-H]+.

  • Loss of Br·: Cleavage of the C-Br bond.

  • Loss of H₂O: From the hydroxyl group and an adjacent hydrogen.

IV. Predicted Fragmentation Pattern of 2-Bromo-3,4-dihydroxybenzaldehyde

By synthesizing the fragmentation patterns of our analogs, we can predict the major fragment ions for 2-Bromo-3,4-dihydroxybenzaldehyde. The molecular ion peak is expected to be a prominent doublet at m/z 216 and 218, corresponding to the 79Br and 81Br isotopes.

Predicted Fragmentation of 2-Bromo-3,4-dihydroxybenzaldehyde M [M]+• m/z 216/218 M_minus_H [M-H]+ m/z 215/217 M->M_minus_H - H• M_minus_CO [M-CO]+• m/z 188/190 M->M_minus_CO - CO M_minus_CHO [M-CHO]+ m/z 187/189 M->M_minus_CHO - CHO• M_minus_Br [M-Br]+ m/z 137 M->M_minus_Br - Br• M_minus_H_minus_CO [M-H-CO]+ m/z 187/189 M_minus_H->M_minus_H_minus_CO - CO M_minus_CHO_minus_CO [M-CHO-CO]+ m/z 159/161 M_minus_CHO->M_minus_CHO_minus_CO - CO

Caption: Predicted major fragmentation pathways for 2-Bromo-3,4-dihydroxybenzaldehyde under electron ionization.

Table 1: Predicted Major Fragment Ions for 2-Bromo-3,4-dihydroxybenzaldehyde

m/z (79Br/81Br)Proposed FragmentNeutral LossComments
216/218[C₇H₅BrO₃]⁺•-Molecular Ion (M⁺•)
215/217[C₇H₄BrO₃]⁺H•Loss of the aldehydic hydrogen, forming a stable acylium ion.
188/190[C₆H₅BrO₂]⁺•COLoss of carbon monoxide from the molecular ion.
187/189[C₆H₄BrO₂]⁺CHO•α-cleavage with loss of the formyl radical.
137[C₇H₅O₃]⁺Br•Loss of the bromine radical.
109[C₆H₅O₂]⁺Br•, COLoss of bromine followed by loss of carbon monoxide.

V. Concluding Remarks for the Practicing Scientist

This comparative guide provides a robust, evidence-based prediction of the mass spectral fragmentation of 2-Bromo-3,4-dihydroxybenzaldehyde. By understanding the fragmentation patterns of closely related analogs, researchers can confidently identify this and similar substituted benzaldehydes in complex matrices. The key diagnostic fragments include the characteristic bromine isotopic pattern in the molecular ion and major fragments, the loss of the aldehydic hydrogen, and the neutral loss of carbon monoxide. This systematic approach to interpreting mass spectra, grounded in the principles of physical organic chemistry, is an indispensable skill for professionals in the chemical and pharmaceutical sciences.

VI. References

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). Protocatechualdehyde. John Wiley & Sons, Inc. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, December 29). Electron ionization. Retrieved February 15, 2026, from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Protocatechualdehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of 3,4-dihydroxy benzoic acid (1), 3,4-dihydroxy benzaldehyde (7) and 3-methoxy-4-hydroxy benzoic acid (12). Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Bromo vs. 5-Bromo-3,4-dihydroxybenzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of complex molecules, particularly in the fields of pharmaceutical development and materials science, the choice between structurally similar building blocks is a critical decision that dictates synthetic strategy and reaction efficiency. This guide provides an in-depth comparison of the chemical reactivity of two important isomers: 2-bromo-3,4-dihydroxybenzaldehyde and 5-bromo-3,4-dihydroxybenzaldehyde. By examining the electronic and steric influences of the substituent placement, we aim to provide a predictive framework for their behavior in common organic transformations.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of these isomers is fundamentally governed by the interplay of electronic and steric effects imparted by the aldehyde, hydroxyl, and bromine substituents on the catechol ring.

  • Aldehyde Group (-CHO): This group is strongly deactivating for electrophilic aromatic substitution due to its electron-withdrawing inductive (-I) and resonance (-M) effects.[1] It directs incoming electrophiles to the meta position.[2] Conversely, it renders the carbonyl carbon electrophilic and susceptible to nucleophilic addition.[3]

  • Hydroxyl Groups (-OH): As a catechol moiety, these groups are powerfully activating and ortho, para-directing for electrophilic aromatic substitution. Their strong electron-donating resonance (+M) effect overrides their inductive electron-withdrawing (-I) nature.[1]

  • Bromo Group (-Br): The bromine atom is a deactivating yet ortho, para-directing substituent. Its potent electron-withdrawing inductive effect (-I) is paired with a weaker electron-donating resonance effect (+M).[1]

The key difference between the two isomers lies in the positioning of these groups relative to one another, which creates distinct electronic and steric environments.

Visualizing Electronic Effects

The following diagram illustrates the cumulative electronic influence of the substituents on the aromatic ring for each isomer, highlighting the positions most susceptible to electrophilic or nucleophilic attack.

Caption: A diagram showing the relative activation/deactivation at each carbon position.

Comparative Reactivity in Key Synthetic Transformations

The structural nuances of these isomers lead to predictable differences in their reactivity across several important classes of reactions.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[4] The rate and regioselectivity of this reaction are dictated by the activating and directing effects of the existing substituents.[4][5]

  • 2-Bromo-3,4-dihydroxybenzaldehyde: The two hydroxyl groups strongly activate the ring, directing incoming electrophiles to the ortho and para positions. The C5 position is para to the C4-OH and ortho to the C3-OH, making it the most electronically enriched and sterically accessible site for electrophilic attack. The aldehyde and bromo groups are deactivating, further favoring substitution at C5.

  • 5-Bromo-3,4-dihydroxybenzaldehyde: In this isomer, the C2 and C6 positions are activated. C2 is ortho to both the C1-aldehyde (a meta-director) and the C3-OH (an ortho, para-director). C6 is ortho to the C1-aldehyde and para to the C4-OH. The powerful activating effect of the hydroxyl groups makes C2 and C6 the most likely sites for substitution. Steric hindrance from the adjacent aldehyde group may slightly disfavor the C2 position for bulky electrophiles.[6]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a substitution reaction where a nucleophile displaces a leaving group (in this case, bromide) on an electron-poor aromatic ring.[7] The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[8][9]

  • 2-Bromo-3,4-dihydroxybenzaldehyde: The bromine atom is ortho to the strongly electron-withdrawing aldehyde group. This positioning provides significant activation for SNAr by stabilizing the intermediate through resonance.

  • 5-Bromo-3,4-dihydroxybenzaldehyde: The bromine atom is meta to the aldehyde group. While the aldehyde group still exerts an inductive electron-withdrawing effect, it cannot stabilize the Meisenheimer complex through resonance from the meta position.[8] This results in significantly lower reactivity towards SNAr compared to the 2-bromo isomer.

Reactions of the Aldehyde Group

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is enhanced by electron-withdrawing groups on the ring and diminished by electron-donating groups.[1][3]

  • 2-Bromo-3,4-dihydroxybenzaldehyde: The aldehyde group is flanked by an electron-withdrawing bromine atom at the ortho position. This proximity increases the electrophilicity of the carbonyl carbon through a strong inductive effect. However, the ortho-bromo substituent also introduces significant steric hindrance, which can impede the approach of bulky nucleophiles.[10]

  • 5-Bromo-3,4-dihydroxybenzaldehyde: The aldehyde group is further removed from the bromine atom, resulting in a weaker inductive effect. The two hydroxyl groups, particularly the one at C4 (para), donate electron density to the ring, which slightly reduces the electrophilicity of the carbonyl carbon compared to the 2-bromo isomer. However, the steric environment around the aldehyde is less hindered.

Reactions of the Hydroxyl Groups (e.g., O-Alkylation)

The reactivity of the phenolic hydroxyl groups, for instance in Williamson ether synthesis, is dependent on their acidity (pKa). Electron-withdrawing groups increase the acidity of phenols, making them easier to deprotonate and more nucleophilic in their phenoxide form.

  • 2-Bromo-3,4-dihydroxybenzaldehyde: The bromine atom ortho to the C3-OH and meta to the C4-OH will increase the acidity of both hydroxyl groups through its inductive effect. The C3-OH is expected to be more acidic due to the proximity of the bromine.

  • 5-Bromo-3,4-dihydroxybenzaldehyde: The bromine atom is ortho to the C4-OH and meta to the C3-OH. In this case, the C4-OH is expected to be the more acidic of the two.

Summary of Comparative Reactivity

Reaction Type2-Bromo-3,4-dihydroxybenzaldehyde5-Bromo-3,4-dihydroxybenzaldehydeRationale
Electrophilic Aromatic Substitution (SEAr) More Regioselective (Substitution at C5)Less Regioselective (Mixture of C2/C6)Strong directing effects of -OH groups lead to a single primary product in the 2-bromo isomer.
Nucleophilic Aromatic Substitution (SNAr) More Reactive Less ReactiveThe aldehyde group is ortho to the bromine, providing resonance stabilization of the Meisenheimer intermediate.[8]
Aldehyde Nucleophilic Addition More Reactive (small Nu) , Less Reactive (bulky Nu)Less Reactive (small Nu), More Reactive (bulky Nu) Balance between the strong inductive effect of the ortho-bromo group and steric hindrance.[10]
Hydroxyl Group Acidity (pKa) C3-OH is more acidicC4-OH is more acidicProximity of the electron-withdrawing bromine atom to the respective hydroxyl group.

Experimental Protocol: O-Methylation of a Brominated Catechol

This protocol provides a general method for the O-methylation of a dihydroxybenzaldehyde, a common transformation in natural product synthesis and drug development. This procedure can be adapted for either isomer, with the expectation of different regioselectivity based on the principles discussed above.

Workflow Diagram

G cluster_protocol O-Methylation Protocol start Dissolve Substrate in Acetone add_base Add K2CO3 (Anhydrous) start->add_base stir1 Stir at Room Temp (30 min) add_base->stir1 add_MeI Add Dimethyl Sulfate (Dropwise) stir1->add_MeI reflux Reflux Reaction (4-6 hours, monitor by TLC) add_MeI->reflux workup Quench with Water & Extract with Ethyl Acetate reflux->workup wash Wash Organic Layer (Brine) workup->wash dry Dry over Na2SO4 & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Step-by-step workflow for the O-methylation of a dihydroxybenzaldehyde.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bromo-3,4-dihydroxybenzaldehyde isomer (1.0 eq).

  • Solvent and Base: Dissolve the starting material in anhydrous acetone. Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution.

  • Activation: Stir the suspension vigorously at room temperature for 30 minutes. The formation of the phenoxide salt may be observed.

  • Alkylation: Add dimethyl sulfate (Me₂SO₄, 1.1 eq per hydroxyl group to be methylated) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired O-methylated product(s).

Conclusion

The choice between 2-bromo- and 5-bromo-3,4-dihydroxybenzaldehyde is a strategic one, heavily dependent on the desired reaction pathway.

  • Choose 2-Bromo-3,4-dihydroxybenzaldehyde for:

    • Highly regioselective electrophilic aromatic substitution at the C5 position.

    • Nucleophilic aromatic substitution to displace the bromine atom.

  • Choose 5-Bromo-3,4-dihydroxybenzaldehyde for:

    • Reactions where steric hindrance at the aldehyde or C2 position must be minimized.

    • When a mixture of C2/C6 substituted products from SEAr is acceptable or desired.

By understanding the fundamental principles of electronic and steric effects, researchers can make informed decisions, leading to more efficient and predictable synthetic outcomes. This guide serves as a foundational tool for navigating the nuanced reactivity of these valuable synthetic intermediates.

References

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A Senior Application Scientist's Guide to the Structural Verification of 2-Bromo-3,4-dihydroxybenzaldehyde via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and ultimately, the utility of a compound. For novel or modified compounds such as 2-Bromo-3,4-dihydroxybenzaldehyde, while techniques like NMR and mass spectrometry provide crucial information about connectivity and composition, they fall short of defining the absolute spatial arrangement. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, offering an unequivocal map of atomic positions, bond lengths, and bond angles.[1][2]

This guide provides a comprehensive framework for researchers seeking to verify the structure of 2-Bromo-3,4-dihydroxybenzaldehyde using SC-XRD. As no public crystal structure data is currently available for this specific compound, we will present a detailed, field-proven protocol for obtaining and analyzing the data. Furthermore, we will establish a comparative analysis using the known crystal structures of closely related compounds, namely 3,4-dihydroxybenzaldehyde (the parent molecule) and 3-Bromo-2-hydroxybenzaldehyde (a positional isomer), to provide a robust validation of the experimental results.

Part 1: The Experimental Workflow: From Powder to Refined Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for the success of the subsequent one.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Sample_Purity Sample Purity (>98%) Crystallization Crystallization (e.g., Slow Evaporation) Sample_Purity->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Diffractometer Diffractometer (Mo or Cu source) Crystal_Mounting->Diffractometer Data_Collection_Strategy Data Collection Diffractometer->Data_Collection_Strategy Data_Processing Data Processing (Integration & Scaling) Data_Collection_Strategy->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (SHELXL/Olex2) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Sample Preparation: The Art of Crystallization

The primary bottleneck in SC-XRD is often the growth of high-quality single crystals.[3][4] For a small organic molecule like 2-Bromo-3,4-dihydroxybenzaldehyde, several classical crystallization techniques can be employed.

Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane). An ideal solvent will dissolve the compound completely upon gentle heating but show limited solubility at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of 2-Bromo-3,4-dihydroxybenzaldehyde in the chosen solvent in a clean vial. Gentle warming may be necessary to achieve full dissolution.

  • Controlled Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows for slow evaporation of the solvent.[5]

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.

Alternative techniques include vapor diffusion and solvent layering, which can be explored if slow evaporation is unsuccessful.[5][6]

Data Collection: Capturing the Diffraction Pattern

Modern diffractometers have streamlined the data collection process, but a sound strategy is crucial for obtaining a high-quality dataset.

Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil.

  • X-ray Source: A molybdenum (Mo Kα, λ=0.71073 Å) or copper (Cu Kα, λ=1.54184 Å) radiation source is typically used.[2] Mo is generally preferred for small molecules unless the crystal is very weakly diffracting.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time per frame and the total number of frames will depend on the crystal's scattering power.

Structure Solution and Refinement: From Data to Model

The collected diffraction data is a set of intensities and positions of reflections, which must be processed to generate a three-dimensional model of the molecule.

data_processing_workflow Raw_Data Raw Diffraction Data (.hkl file) Structure_Solution Structure Solution (SHELXT or Sir) Raw_Data->Structure_Solution Initial_Model Initial Electron Density Map Structure_Solution->Initial_Model Refinement Iterative Refinement (SHELXL in Olex2) Initial_Model->Refinement Final_Model Refined Structure (Anisotropic Displacement) Refinement->Final_Model Validation Validation (checkCIF) Final_Model->Validation CIF_File Final CIF File Validation->CIF_File

Caption: Data processing and structure refinement workflow.

Protocol: Data Processing and Structure Refinement

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.

  • Structure Solution: Software such as SHELXT is used to solve the phase problem and generate an initial electron density map.[7] This initial model will show the positions of the heavier atoms (in this case, Bromine).

  • Structure Refinement: The initial model is refined using a least-squares minimization process, typically with software like SHELXL, often within a graphical user interface like Olex2.[8][9] This iterative process involves:

    • Assigning atom types to the electron density peaks.

    • Refining atomic positions and thermal displacement parameters (initially isotropic, then anisotropic).

    • Locating hydrogen atoms from the difference Fourier map and refining their positions.

  • Validation: The final refined model is validated using metrics such as the R-factor (agreement between observed and calculated structure factors) and by checking for any remaining significant peaks in the difference electron density map.

The final output of this process is a Crystallographic Information File (CIF).[10][11][12] This standardized text file contains all the essential information about the crystal structure and the diffraction experiment.

Part 2: Comparative Analysis: Validation Through Chemical Analogy

Given the absence of a reference structure for 2-Bromo-3,4-dihydroxybenzaldehyde, a comparative analysis with structurally similar molecules is a critical step in validating the experimental findings. We will use the crystallographic data for 3,4-dihydroxybenzaldehyde (the parent compound) and 3-Bromo-2-hydroxybenzaldehyde (a positional isomer) for this purpose.

Parameter 3,4-dihydroxybenzaldehyde [13]3-Bromo-2-hydroxybenzaldehyde [14]Expected for 2-Bromo-3,4-dihydroxybenzaldehyde
CCDC Number 145801896413To be determined
Formula C₇H₆O₃C₇H₅BrO₂C₇H₅BrO₃
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/nP2₁/cTo be determined
Key Bond Lengths (Å) C-C (aromatic): ~1.38-1.40C-O (hydroxyl): ~1.36C=O (aldehyde): ~1.22C-C (aromatic): ~1.37-1.40C-O (hydroxyl): ~1.35C=O (aldehyde): ~1.22C-Br: ~1.90C-C (aromatic): ~1.37-1.41C-O (hydroxyl): ~1.35-1.37C=O (aldehyde): ~1.21-1.23C-Br: ~1.89-1.91
Key Bond Angles (°) C-C-C (aromatic): ~118-121C-C-C (aromatic): ~118-122C-C-C (aromatic): ~117-123
Hydrogen Bonding Intermolecular H-bonding between hydroxyl groups and aldehyde oxygen.Intramolecular H-bond between ortho-hydroxyl and aldehyde oxygen.Potential for both intramolecular H-bonding (between the 3-OH and aldehyde) and intermolecular H-bonding.

Expert Insights:

  • Bond Lengths and Angles: The experimentally determined bond lengths and angles for 2-Bromo-3,4-dihydroxybenzaldehyde should fall within the expected ranges observed for the reference compounds. The C-Br bond length, in particular, should be consistent with the value of approximately 1.90 Å.

  • Planarity: The benzaldehyde core is expected to be largely planar, though minor puckering of the ring can occur.

  • Hydrogen Bonding: The presence of two hydroxyl groups and an aldehyde group creates a high potential for extensive hydrogen bonding. A key feature to look for is an intramolecular hydrogen bond between the hydroxyl group at position 3 and the aldehyde oxygen. The presence and nature of intermolecular hydrogen bonds will dictate the crystal packing.

  • Substituent Effects: The electron-withdrawing effects of the bromine atom and the aldehyde group, along with the electron-donating effects of the hydroxyl groups, will subtly influence the aromatic C-C bond lengths. These subtle electronic effects should be consistent with established chemical principles.

Part 3: Final Verification and Reporting: The Role of the CIF

The culmination of the crystallographic experiment is the generation of a comprehensive CIF file. This file is not merely a repository of coordinates; it is a self-validating document that contains all the metadata necessary for another crystallographer to assess the quality of the structure.[15][16]

Key Information within the CIF:

  • Cell parameters: a, b, c, α, β, γ

  • Space group

  • Atomic coordinates for all atoms

  • Anisotropic displacement parameters

  • Experimental details: temperature, radiation source, diffractometer

  • Refinement statistics: R-factor, goodness-of-fit

Before dissemination, it is standard practice to run the CIF through the IUCr's checkCIF service.[11] This automated tool flags potential issues with the data or the refinement, ensuring the integrity of the structural model.

Conclusion

While a direct comparison to a known structure of 2-Bromo-3,4-dihydroxybenzaldehyde is not yet possible, this guide provides a robust and scientifically rigorous pathway for its structural verification. By following the detailed protocols for crystallization, data collection, and refinement, and by performing a thorough comparative analysis with structurally related compounds, researchers can have high confidence in the elucidated structure. The resulting CIF file will serve as the definitive record of the molecule's three-dimensional architecture, providing a solid foundation for future research in drug development and materials science.

References

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved February 15, 2026, from [Link]

  • CCDC. (n.d.). A Short Guide to CIFs. Retrieved February 15, 2026, from [Link]

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  • Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2245-2263. [Link]

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  • CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved February 15, 2026, from [Link]

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  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • OlexSys. (n.d.). Overview. Retrieved February 15, 2026, from [Link]

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  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1109–1117. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Bromo-3,4-dihydroxybenzaldehyde (CAS No. 4815-97-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step. The protocols herein are designed as a self-validating system to ensure compliance, safety, and scientific integrity in the laboratory environment.

Core Principles: Hazard-First Assessment

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. 2-Bromo-3,4-dihydroxybenzaldehyde is not a benign reagent; its chemical structure necessitates a stringent safety-first approach. It is a halogenated aromatic aldehyde, a classification that immediately dictates its handling and disposal pathway.

The primary hazards, as identified in its Safety Data Sheet (SDS), are significant and must be respected to prevent laboratory incidents.[1][2]

Hazard ClassificationSignal WordHazard StatementKey Precautionary Statements
Skin Irritation, Category 2WarningH315: Causes skin irritation.[1]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Irritation, Category 2AWarningH319: Causes serious eye irritation.[1]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity (Single Exposure), Category 3WarningH335: May cause respiratory irritation.[1]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Expert Insight: The presence of the bromine atom classifies this compound as a halogenated organic waste .[3][4] This is the single most critical piece of information for disposal. Halogenated waste streams are significantly more regulated and costly to dispose of than non-halogenated streams because their incineration can produce acidic gases (like hydrogen bromide) that require specialized scrubbers.[3][5] Never mix halogenated and non-halogenated waste streams; doing so contaminates the entire volume and dramatically increases disposal costs and environmental burden.[6]

Operational Protocol: From Bench to Disposal

This section outlines the procedural workflow for handling 2-Bromo-3,4-dihydroxybenzaldehyde, ensuring safety and proper waste segregation at every stage.

Required Personal Protective Equipment (PPE)

Adherence to proper PPE is non-negotiable. The causality is clear: to prevent the skin, eye, and respiratory irritation the compound is known to cause.[1]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should be used if there is a risk of splashing or significant dust generation.

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For larger quantities, an impervious apron is recommended.

  • Respiratory Protection: All handling of the solid compound must occur in a certified chemical fume hood to prevent inhalation of dust.[1]

Waste Segregation and Containment Workflow

All waste generated, from trace amounts on weighing paper to bulk excess material, must be considered hazardous. The following diagram illustrates the mandatory decision process for waste containment.

G cluster_0 Waste Generation & Segregation Workflow A Waste Generated (e.g., excess reagent, contaminated consumables) B Is the waste 2-Bromo-3,4-dihydroxybenzaldehyde or contaminated with it? A->B C Classify as Halogenated Organic Solid Waste B->C Yes D Select appropriate, designated waste container. C->D E Container must be: 1. Clearly Labeled 'Hazardous Waste' 2. Chemically Compatible (e.g., HDPE) 3. Kept Securely Closed D->E F Store in Satellite Accumulation Area (SAA) away from incompatibles. E->F

Caption: Waste segregation decision workflow for 2-Bromo-3,4-dihydroxybenzaldehyde.

Step-by-Step Containment Protocol:

  • Designate a Waste Container: Before starting work, designate a clearly marked, chemically compatible container (e.g., a high-density polyethylene pail or bottle with a screw-top lid) for "Halogenated Organic Solid Waste."

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-Bromo-3,4-dihydroxybenzaldehyde."[6][9] The accumulation start date must be added once the first piece of waste is placed inside.[10]

  • Collection: Place all contaminated solid waste, including gloves, weighing paper, and any un-rinsed empty product containers, directly into this designated container.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[9][11] This is an OSHA and EPA requirement to prevent the release of fumes and avoid spills.[11][12]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[10] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[13][14]

Emergency Procedures: Spill Response

Accidents happen. A prepared response is critical to mitigating risk.

Minor Spill (< 1 gram)
  • Ensure Safety: Alert others in the immediate area. Ensure your PPE is intact.

  • Control Dust: Do not use a dry brush. Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Collect Material: Carefully wipe up the material with the damp towel. For remaining powder, use a plastic dustpan or scoop. Avoid creating dust.

  • Dispose: Place all cleanup materials into the designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Wipe the spill area with soap and water.

  • Report: Inform your laboratory supervisor or Chemical Hygiene Officer of the incident.

Major Spill (> 1 gram) or Any Spill Outside a Fume Hood
  • Evacuate: Immediately evacuate the area. Alert all personnel and restrict access.

  • Ventilate: If it is safe to do so without further exposure, ensure the fume hood is operating at maximum capacity. Do not attempt to clean the spill yourself.

  • Call for Help: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[14] Provide them with the chemical name and a copy of the SDS.

  • Await Instruction: Do not re-enter the area until it has been cleared by trained emergency responders.

Final Disposal Pathway: The Only Acceptable Route

The ultimate disposal of 2-Bromo-3,4-dihydroxybenzaldehyde waste must be conducted by a licensed hazardous waste management company.

Self-Validating Protocol:

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the sewer drain.[15] Its ecological and toxicological effects have not been thoroughly investigated, and it is not readily biodegradable.[1]

  • No Trash Disposal: Disposal in regular solid waste is prohibited by law and poses a significant risk to sanitation workers and the environment.[15]

  • In-Lab Neutralization is NOT Recommended: While some simple aldehydes like formaldehyde can be neutralized with commercial products, there are no validated, safe, and effective protocols for the in-lab neutralization of a complex, brominated phenol like this one.[9][16] Attempting to do so could create more hazardous byproducts.

  • Mandatory Professional Disposal: The only acceptable pathway is to collect, label, and store the waste as described in Section 2, and then request a pickup from your institution's EHS department or its contracted hazardous waste hauler.[1][7] This ensures the waste is transported and disposed of in a permitted facility, likely via high-temperature incineration, in compliance with EPA and local regulations.[3][5][10]

This "cradle-to-grave" responsibility ensures that the waste is managed safely from its generation in your lab to its final destruction.[10]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.